D-Valine, N-formyl-3-mercapto-
Overview
Description
D-Valine, N-formyl-3-mercapto- is a derivative of D-valine, an important organic chiral source. This compound is notable for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. It is a sulfur-containing amino acid derivative, which adds unique properties to its chemical profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Valine, N-formyl-3-mercapto- can be achieved through several methods. One common approach involves the microbial asymmetric degradation of DL-valine, which is a racemic mixture of D- and L-valine. Another method is the microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase. Additionally, the microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase is also used .
Industrial Production Methods
Industrial production of D-Valine, N-formyl-3-mercapto- often relies on microbial processes due to their high stereo selectivity, mild reaction conditions, and environmentally friendly nature. These methods include the use of genetically engineered microorganisms to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-Valine, N-formyl-3-mercapto- undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioethers or thioesters.
Scientific Research Applications
D-Valine, N-formyl-3-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in the study of protein structure and function due to its unique sulfur-containing side chain.
Medicine: Utilized in the development of pharmaceuticals, including antibiotics and antitumor agents.
Industry: Employed in the production of agricultural pesticides and veterinary antibiotics.
Mechanism of Action
The mechanism of action of D-Valine, N-formyl-3-mercapto- involves its interaction with various molecular targets. In the case of its use as a chelating agent, it binds to metal ions, forming stable complexes that can be excreted from the body. This property is particularly useful in the treatment of heavy metal poisoning and certain metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
D-Penicillamine: Another sulfur-containing amino acid derivative used as a chelating agent and in the treatment of rheumatoid arthritis.
L-Valine: The L-isomer of valine, which is a standard amino acid found in proteins.
DL-Valine: A racemic mixture of D- and L-valine used in various industrial applications.
Uniqueness
D-Valine, N-formyl-3-mercapto- is unique due to its specific chiral configuration and the presence of both a formyl group and a thiol group. These functional groups confer distinct chemical reactivity and biological activity, making it valuable in specialized applications.
Properties
IUPAC Name |
(2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCLDHSEMKEXLS-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC=O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC=O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333454 | |
Record name | D-Valine, N-formyl-3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13833-89-1 | |
Record name | N-Formylpenicillamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013833891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Valine, N-formyl-3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYLPENICILLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JX9PQK9DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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